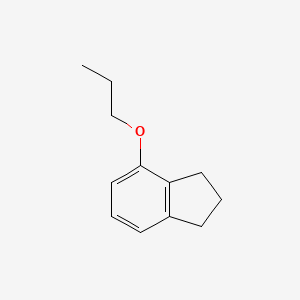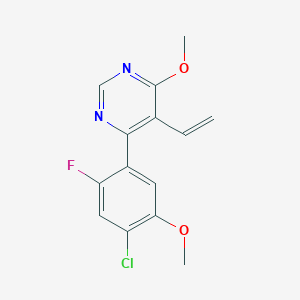
4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chloro, fluoro, and methoxy-substituted phenyl ring attached to a pyrimidine core The ethenyl group at the 5-position of the pyrimidine ring further adds to its structural complexity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine typically involves multiple steps:
Formation of the substituted phenyl ring: The starting material, 4-chloro-2-fluoro-5-methoxybenzene, is subjected to halogenation and methoxylation reactions to introduce the desired substituents.
Coupling with pyrimidine: The substituted phenyl ring is then coupled with a pyrimidine precursor through a series of condensation reactions.
Introduction of the ethenyl group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale halogenation and methoxylation: Using continuous flow reactors to ensure consistent quality and yield.
Automated coupling reactions: Employing robotic systems to handle the coupling of the substituted phenyl ring with the pyrimidine precursor.
Efficient cross-coupling:
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro and fluoro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-(4-chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-formylpyrimidine.
Reduction: Formation of 4-(2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine.
Substitution: Formation of 4-(4-azido-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine.
Wissenschaftliche Forschungsanwendungen
4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, inhibiting their activity.
Pathways Involved: It may interfere with cellular signaling pathways, leading to the inhibition of cell proliferation or induction of apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-methyl-6-methoxypyrimidine: Similar structure but with a methyl group instead of an ethenyl group.
4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-hydroxypyrimidine: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
4-(4-Chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, combined with the ethenyl group on the pyrimidine ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
678997-01-8 |
|---|---|
Molekularformel |
C14H12ClFN2O2 |
Molekulargewicht |
294.71 g/mol |
IUPAC-Name |
4-(4-chloro-2-fluoro-5-methoxyphenyl)-5-ethenyl-6-methoxypyrimidine |
InChI |
InChI=1S/C14H12ClFN2O2/c1-4-8-13(17-7-18-14(8)20-3)9-5-12(19-2)10(15)6-11(9)16/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
JZHTUTNBJVJBNT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)C2=C(C(=NC=N2)OC)C=C)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


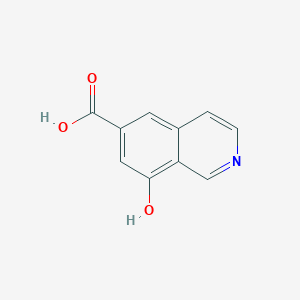
![5-[(Dimethylamino)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B12514115.png)
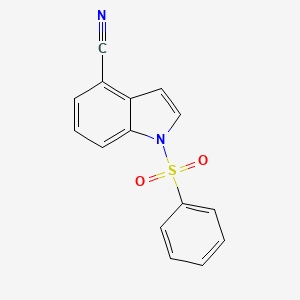
![(4S)-2-[2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]phenyl]-4,5-dihydro-4-(1-methylethyl)oxazole](/img/structure/B12514122.png)
![[(5-Chloro-1,3-dimethylpyrazol-4-YL)methylidene]amino 4-fluorobenzoate](/img/structure/B12514130.png)
![3-[2-(benzylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B12514143.png)
![2,2-Dibromo-1-[3-(trifluoromethoxy)phenyl]ethan-1-one](/img/structure/B12514146.png)
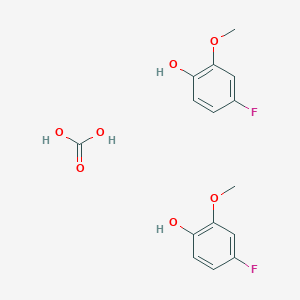
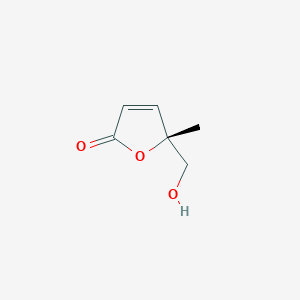
![N-[(3,5-dimethylphenyl)[2-(diphenylphosphanyl)phenyl]methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12514170.png)
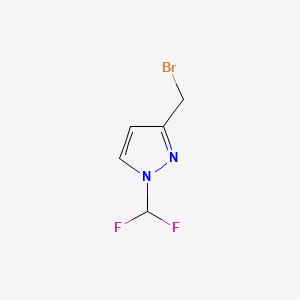
![4-[5-(Naphthalen-1-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12514189.png)
![4-[(2-Chloro-6-fluorophenyl)methoxy]-N'-[(4-methylphenyl)methylidene]benzohydrazide](/img/structure/B12514196.png)
